molecular formula C11H14ClN3O2 B15205298 1-(2-Chloro-4-nitrophenyl)-1,4-diazepane

1-(2-Chloro-4-nitrophenyl)-1,4-diazepane

Cat. No.: B15205298
M. Wt: 255.70 g/mol
InChI Key: MVZOFBIWSFBCKA-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-nitrophenyl)homopiperazine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a homopiperazine moiety. This compound is of interest due to its potential use in medicinal chemistry and other research areas.

Preparation Methods

The synthesis of 1-(2-Chloro-4-nitrophenyl)homopiperazine typically involves the reaction of 2-chloro-4-nitroaniline with homopiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Chloro-4-nitrophenyl)homopiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloro-4-nitrophenyl)homopiperazine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds.

    Biological Studies: The compound can be used to study the effects of chloro and nitro groups on biological activity.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-nitrophenyl)homopiperazine involves its interaction with specific molecular targets. The chloro and nitro groups can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-Chloro-4-nitrophenyl)homopiperazine can be compared with other similar compounds such as:

    1-(2-Chloro-4-nitrophenyl)piperazine: Similar structure but lacks the homopiperazine moiety.

    1-(2-Bromo-4-nitrophenyl)homopiperazine: Similar structure but with a bromo group instead of a chloro group.

    1-(2-Chloro-4-aminophenyl)homopiperazine: Similar structure but with an amino group instead of a nitro group.

The uniqueness of 1-(2-Chloro-4-nitrophenyl)homopiperazine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C11H14ClN3O2

Molecular Weight

255.70 g/mol

IUPAC Name

1-(2-chloro-4-nitrophenyl)-1,4-diazepane

InChI

InChI=1S/C11H14ClN3O2/c12-10-8-9(15(16)17)2-3-11(10)14-6-1-4-13-5-7-14/h2-3,8,13H,1,4-7H2

InChI Key

MVZOFBIWSFBCKA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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